Diethyl 3,5-dimethylpyrrolidine-2,4-dicarboxylate Diethyl 3,5-dimethylpyrrolidine-2,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15938507
InChI: InChI=1S/C12H21NO4/c1-5-16-11(14)9-7(3)10(13-8(9)4)12(15)17-6-2/h7-10,13H,5-6H2,1-4H3
SMILES:
Molecular Formula: C12H21NO4
Molecular Weight: 243.30 g/mol

Diethyl 3,5-dimethylpyrrolidine-2,4-dicarboxylate

CAS No.:

Cat. No.: VC15938507

Molecular Formula: C12H21NO4

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 3,5-dimethylpyrrolidine-2,4-dicarboxylate -

Specification

Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
IUPAC Name diethyl 3,5-dimethylpyrrolidine-2,4-dicarboxylate
Standard InChI InChI=1S/C12H21NO4/c1-5-16-11(14)9-7(3)10(13-8(9)4)12(15)17-6-2/h7-10,13H,5-6H2,1-4H3
Standard InChI Key KFLIRLWNPIWLMG-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1C(C(NC1C)C(=O)OCC)C

Introduction

Structural and Molecular Characteristics

Core Architecture

Diethyl 3,5-dimethylpyrrolidine-2,4-dicarboxylate features a fully saturated pyrrolidine ring, distinguishing it from aromatic pyrrole derivatives. The ring’s 3 and 5 positions are substituted with methyl groups (-CH₃), while the 2 and 4 positions bear ethoxycarbonyl (-COOEt) functionalities. This arrangement confers stereochemical complexity, with potential for cis/trans isomerism depending on the spatial orientation of substituents.

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC₁₂H₂₁NO₄
Molecular Weight243.30 g/mol
IUPAC NameDiethyl 3,5-dimethylpyrrolidine-2,4-dicarboxylate
Canonical SMILESCCOC(=O)C1C(C(NC1C)C(=O)OCC)C
InChI KeyKFLIRLWNPIWLMG-UHFFFAOYSA-N

Spectroscopic Signatures

Although experimental spectral data are sparse, analogous pyrrolidine derivatives exhibit distinctive signals:

  • ¹H NMR: Methyl groups on the ring typically resonate as singlets near δ 1.0–1.5 ppm, while ethoxy protons appear as quartets (δ 1.2–1.4 ppm for CH₃ and δ 4.1–4.3 ppm for CH₂).

  • ¹³C NMR: Carbonyl carbons (C=O) are observed at δ 165–175 ppm, with methyl carbons near δ 15–25 ppm.

  • IR Spectroscopy: Strong C=O stretches (~1,740 cm⁻¹) and N-H bends (~1,500 cm⁻¹) are expected.

Synthetic Pathways

Hydrogenation of Pyrrole Derivatives

A plausible route involves the catalytic hydrogenation of the aromatic counterpart, diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, under high-pressure H₂ conditions. Palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) catalysts in ethanol or acetic acid solvents could facilitate ring saturation .

Cyclization Strategies

Alternative methods may employ cyclization of linear precursors. For example, condensation of β-keto esters with primary amines under acidic conditions can yield pyrrolidine rings, though specific protocols for this compound remain undocumented in available literature .

Pharmaceutical Applications

Neurological Drug Intermediates

The compound’s saturated ring system enhances its suitability for crossing the blood-brain barrier (BBB), making it a candidate for synthesizing neuroactive agents. It may serve as a precursor to:

  • Nootropics: Cognitive enhancers targeting acetylcholine receptors.

  • Antipsychotics: Dopamine receptor modulators for schizophrenia treatment.

  • Antidepressants: Serotonin reuptake inhibitors with improved metabolic stability.

ApplicationTarget Receptor/Pathway
Cognitive EnhancementNMDA, AMPA Glutamate Receptors
Mood StabilizationSerotonin Transporter (SERT)
NeuroprotectionBDNF/TrkB Signaling

Research Challenges and Future Directions

Data Gaps

Current limitations include:

  • Stereochemical Elucidation: Unresolved configurations at chiral centers (C3 and C5).

  • Pharmacokinetic Profiles: Absence of ADME (absorption, distribution, metabolism, excretion) studies.

  • Toxicological Assessments: Safety data for acute and chronic exposure are unavailable.

Opportunities for Innovation

  • Asymmetric Synthesis: Developing enantioselective routes to access specific diastereomers.

  • Computational Modeling: Molecular docking studies to predict binding affinities for neurological targets.

  • Hybrid Derivatives: Conjugating the pyrrolidine core with bioactive moieties (e.g., fluorinated groups) to enhance potency.

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